potassium;3-methylpenta-1,3-diene

Description

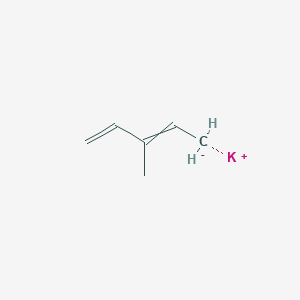

Potassium 3-methylpenta-1,3-diene is an organometallic compound featuring a conjugated diene system with a methyl substituent at the third carbon and a potassium counterion. The structure of 3-methylpenta-1,3-diene consists of five carbons with conjugated double bonds at positions 1–2 and 3–4, and a methyl group at C3 (CH₃–C=CH–CH=CH₂) . The potassium ion likely enhances solubility in polar solvents and stabilizes the anionic charge, making it reactive in organometallic syntheses.

Properties

CAS No. |

74206-00-1 |

|---|---|

Molecular Formula |

C6H9K |

Molecular Weight |

120.23 g/mol |

IUPAC Name |

potassium;3-methylpenta-1,3-diene |

InChI |

InChI=1S/C6H9.K/c1-4-6(3)5-2;/h4-5H,1-2H2,3H3;/q-1;+1 |

InChI Key |

GZSOABNBYZIOCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[CH2-])C=C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpenta-1,3-diene typically involves the dehydration of 2-methyl-2,4-pentanediol. This process can be catalyzed by weakly acidic catalysts to improve yield and reduce equipment corrosion . The reaction proceeds through the intermediate formation of 4-methyl-4-pentene-2-ol, which is then dehydrated to produce 3-methylpenta-1,3-diene .

Industrial Production Methods

Industrial production of 3-methylpenta-1,3-diene follows similar synthetic routes but on a larger scale. The use of mild catalysts and step-by-step dehydration methods ensures high yield and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3-methylpenta-1,3-diene undergoes various chemical reactions, including:

Electrophilic Addition: The compound reacts with electrophiles, leading to the formation of 1,2- and 1,4-addition products.

Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cyclohexene derivatives.

Common Reagents and Conditions

Hydrogen Halides: React with 3-methylpenta-1,3-diene to form addition products.

Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.

Major Products Formed

1,2-Addition Products: Formed under kinetic control at lower temperatures.

1,4-Addition Products: Formed under thermodynamic control at higher temperatures.

Cyclohexene Derivatives: Formed through Diels-Alder reactions.

Scientific Research Applications

3-methylpenta-1,3-diene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of perfumes and other fragrance compounds.

Mechanism of Action

The mechanism of action of 3-methylpenta-1,3-diene involves its reactivity with electrophiles and dienophiles. The compound’s conjugated diene system allows for resonance stabilization, making it highly reactive in electrophilic addition and cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features of Selected Dienes

| Compound | Structure | Substituents/Modifications | Key Properties |

|---|---|---|---|

| Potassium 3-methylpenta-1,3-diene | CH₂=CH–C(CH₃)=CH–CH₂⁻ K⁺ | Methyl at C3, potassium ion | Conjugated diene, polar solubility |

| Buta-1,3-diene | CH₂=CH–CH=CH₂ | Linear, no substituents | High reactivity in Diels-Alder |

| Furanoeudesma-1,3-diene | Furan-fused sesquiterpenoid | Furan ring, natural product | Antihyperglycemic, cytotoxic |

| S-Substituted perhalonitrobuta-1,3-dienes | X₂C=CH–CH=C(NO₂)–S-R (X = Cl, Br) | Electron-withdrawing groups (NO₂, S) | Neuraminidase inhibition |

| 4-Nitro-1-(pyrrolidinyl)penta-1,3-diene | CH₂=CH–C(NO₂)=CH–N(C₄H₈) | Push-pull (nitro/amine) substituents | Solvatochromism, planar geometry |

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in perhalonitrobuta-1,3-dienes) increase electrophilicity, enabling biological activity (e.g., neuraminidase inhibition) . In contrast, the potassium ion in the target compound may enhance nucleophilicity.

- Conjugation: Furanoeudesma-1,3-diene, a natural furanosesquiterpenoid, exhibits extended conjugation via a fused furan ring, contributing to its stability in plant resins and medicinal properties .

Key Comparisons :

- Catalytic Activity: Potassium dienes may act as bases or nucleophiles in organometallic reactions, similar to benzyl potassium (PhCH₂K) in arylations . Buta-1,3-diene, however, is more commonly used as a diene in Diels-Alder reactions due to its simplicity .

- Biological Activity: Furanoeudesma-1,3-diene and perhalonitrobuta-1,3-dienes show cytotoxicity and enzyme inhibition, respectively, whereas the potassium salt’s bioactivity remains unexplored .

- Coordination Chemistry : Iron carbonyl complexes with heterodienes (e.g., 1-azabuta-1,3-diene) exhibit η²-coordination or σ-bonding, suggesting potassium 3-methylpenta-1,3-diene could form similar metal complexes for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.